
Dimethyl(1-heptenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(1-heptenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a hydroxyl group and a 1-heptenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.
Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(1-heptenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to a silyl hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorosilanes and alkoxides are typical reagents.
Major Products:
Oxidation: Silanones
Reduction: Silyl hydrides
Substitution: Various organosilicon compounds depending on the substituent introduced
Scientific Research Applications
Dimethyl(1-heptenyl)silanol has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules and surfaces.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .
Comparison with Similar Compounds
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups attached to the silicon atom.
Diisopropyl-(1-heptenyl)silanol: Similar structure but with isopropyl groups instead of methyl groups
Uniqueness: Dimethyl(1-heptenyl)silanol is unique due to its combination of a 1-heptenyl group and two methyl groups, which imparts specific reactivity and stability. This makes it particularly useful in stereospecific synthesis and industrial applications where precise control over molecular structure is required .
Properties
Molecular Formula |
C9H20OSi |
|---|---|
Molecular Weight |
172.34 g/mol |
IUPAC Name |
[(E)-hept-1-enyl]-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+ |
InChI Key |
QDJCYIGRPBQNER-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C/[Si](C)(C)O |
Canonical SMILES |
CCCCCC=C[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
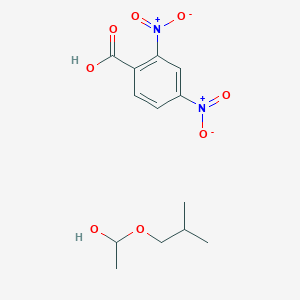
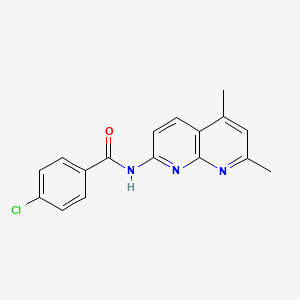
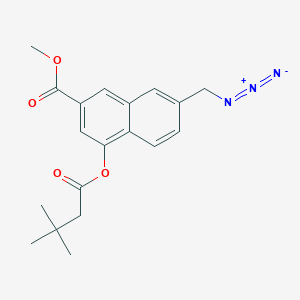
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)
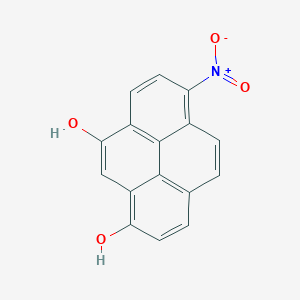
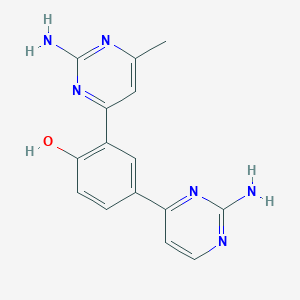
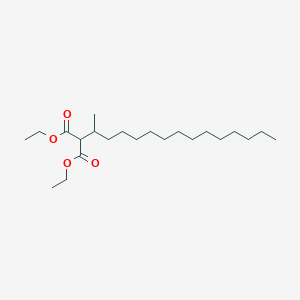
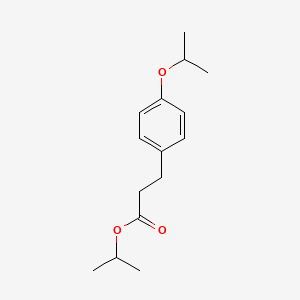
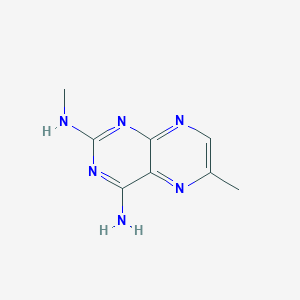
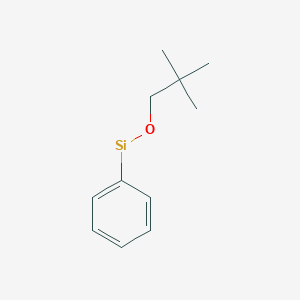
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
